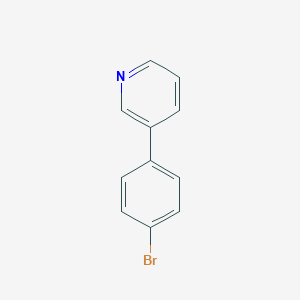

3-(4-Bromophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHUOBPHXDXZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363915 | |

| Record name | 3-(4-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129013-83-8 | |

| Record name | 3-(4-bromophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(4-Bromophenyl)pyridine (CAS: 129013-83-8)

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Introduction and Strategic Importance

This compound is a biaryl compound featuring a pyridine ring linked to a brominated phenyl ring. Its strategic importance lies in its bifunctional nature. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. Simultaneously, the pyridine moiety, with its nitrogen atom, can act as a ligand, a hydrogen bond acceptor, or a polar pharmacophoric element, which is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This combination makes it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[2]

Key Identifiers:

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 234.09 g/mol | [2][3][4] |

| Melting Point | 38.0 to 42.0 °C | [2][5] |

| Boiling Point | 331.9 ± 17.0 °C (Predicted) | [2][5] |

| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Flash Point | 154.5 °C | [2][6] |

| Appearance | White to light yellow powder or solid | |

| XLogP3 | 3.2 | [3][5] |

Structural & Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)Br | [3] |

| InChI | InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | [3][7] |

| InChIKey | FCHUOBPHXDXZBK-UHFFFAOYSA-N | [3] |

| Expected MS | Molecular ion (M+) peak at m/z ≈ 233 and an M+2 peak of similar intensity due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | [8] |

| Expected IR | Characteristic peaks for aromatic C-H and C=C stretching. | [9][10] |

| Expected ¹H NMR | Signals in the aromatic region (approx. 7.0-9.0 ppm) showing characteristic splitting patterns for both the pyridine and the 1,4-disubstituted phenyl rings. | [11][12] |

| Expected ¹³C NMR | Distinct signals corresponding to the 11 carbons of the aromatic systems. | [11][12] |

Synthesis and Reaction Mechanisms

The construction of the C-C bond between the pyridine and phenyl rings is the central challenge in synthesizing this molecule. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods.

Primary Synthetic Route: Stille Cross-Coupling

One established method is the Stille coupling, which involves the reaction of an organotin reagent with an organic halide.[13] This approach offers reliability and good yields.

Caption: Stille coupling workflow for the synthesis of this compound.

This protocol is adapted from established literature procedures.[13]

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-(trimethylstannyl)pyridine (1.0 eq) and 1-bromo-4-iodobenzene (1.0-1.1 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the reactants.

-

Catalyst System Addition: Sequentially add the palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~2-5 mol%), the ligand, such as triphenylarsine (AsPh₃, ~10-12 mol%), and the co-catalyst, copper(I) iodide (CuI, ~10-12 mol%).

-

Causality Insight: The palladium complex is the active catalyst that facilitates the oxidative addition and reductive elimination steps. The ligand (AsPh₃) stabilizes the palladium center and modulates its reactivity. CuI acts as a co-catalyst, often accelerating the transmetalation step.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for approximately 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification:

-

After cooling to room temperature, dilute the mixture with an organic solvent like ether and wash with water.

-

Perform subsequent washes with aqueous potassium fluoride (KF) solution to remove tin byproducts and then with brine.

-

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

-

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its predictable reactivity, primarily at the C-Br bond.

Core Reactivity: Suzuki-Miyaura Cross-Coupling

This molecule is an excellent substrate for Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction that couples an organoboron species with an organic halide.[14][15][16] This reaction is widely used in pharmaceutical development due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[17][18]

Caption: Generalized workflow for Suzuki coupling using this compound.

-

Reactant Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).[19]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%).

-

Causality Insight: The choice of catalyst and ligand is critical and depends on the electronic properties of the coupling partners. Electron-rich boronic acids generally lead to better yields.[14] The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[16]

-

-

Solvent and Execution: Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water). Heat the mixture under an inert atmosphere, typically between 70-110 °C, until the starting material is consumed.

-

Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Applications as a Medicinal Chemistry Scaffold

The pyridine ring is a prevalent heterocycle in FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can improve solubility and metabolic stability. By using this compound, medicinal chemists can readily synthesize libraries of novel biaryl compounds, exploring the structure-activity relationship (SAR) by varying the substituent introduced via cross-coupling. For example, pyridine-thiazole derivatives have been investigated as potent agents against Mycobacterium tuberculosis, highlighting the therapeutic potential of scaffolds derived from this building block.[20]

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. This compound is classified with several hazards.

GHS Hazard Classification

Signal Word: Warning[22]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][23] Ensure safety showers and eyewash stations are accessible.[21]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[21]

Storage Guidelines

-

Keep the container tightly closed to prevent moisture ingress and contamination.[5][21]

-

Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, CAS 129013-83-8, is a strategically valuable and versatile building block for chemical synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, handling requirements, and reaction protocols, as outlined in this guide, enables its safe and effective application in the development of novel and complex molecular architectures.

References

-

ChemBK. (2024, April 9). This compound - CAS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co., Ltd. (n.d.). China 3 4 Bromophenyl pyridine Manufacturers Factory Suppliers. alfachemch.com. Retrieved from [Link]

- Yamaguchi, K., et al. (n.d.). Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine.

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

- Supporting Information for Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. (n.d.).

- Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Gampe, C. M., & Carreira, E. M. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model.

- Al-Zoubi, W., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 21(Supplement 1), S339–S347.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H8BrN). Retrieved from [Link]

- Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold. Drug Design, Development and Therapy.

-

ResearchGate. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

- Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

-

ResearchGate. (n.d.). Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. Retrieved from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. China 3 4 Bromophenyl pyridine Manufacturers Factory Suppliers [alfachemch.com]

- 7. This compound | 129013-83-8 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. dovepress.com [dovepress.com]

- 21. testing.chemscene.com [testing.chemscene.com]

- 22. testing.chemscene.com [testing.chemscene.com]

- 23. canbipharm.com [canbipharm.com]

An In-Depth Technical Guide to 3-(4-Bromophenyl)pyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyridine scaffold is particularly prominent, appearing in a significant percentage of FDA-approved drugs and advanced materials. This guide focuses on a key derivative, 3-(4-Bromophenyl)pyridine, a versatile bifunctional building block. Its structure, featuring a nucleophilic pyridine ring and a synthetically labile carbon-bromine bond, makes it an invaluable intermediate for creating complex molecular architectures.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. By explaining the causality behind experimental protocols and highlighting its synthetic potential, this guide aims to equip scientists with the knowledge to effectively utilize this compound in their research endeavors.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and material design. This section details the core identifiers and physicochemical characteristics of this compound.

Chemical Identity

Correctly identifying a chemical compound is the first step in any rigorous scientific protocol. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 129013-83-8 | [2] |

| Molecular Formula | C₁₁H₈BrN | [2] |

| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)Br | [1] |

| InChIKey | FCHUOBPHXDXZBK-UHFFFAOYSA-N | [1] |

Structural Analysis

The molecular architecture of this compound dictates its reactivity and physical behavior. The molecule consists of a pyridine ring substituted at the 3-position with a 4-bromophenyl group.

Key Structural Features:

-

Pyridine Ring: The nitrogen atom imparts a dipole moment to the ring, making it electron-deficient. This influences its reactivity, favoring nucleophilic substitution (if any) and directing electrophilic substitution to the 3- and 5-positions. The nitrogen's lone pair of electrons makes the molecule basic and allows it to act as a ligand for metal catalysts.

-

Bromophenyl Group: The carbon-bromine (C-Br) bond is the primary site for synthetic modification. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of substituents.

Physicochemical Properties

The bulk physical properties of a compound are essential for designing experimental conditions, such as choosing an appropriate solvent or determining reaction temperature.

| Property | Value | Source(s) |

| Molecular Weight | 234.09 g/mol | [1] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 38.0 to 42.0 °C | |

| Boiling Point | 331.9 ± 17.0 °C (Predicted) | N/A |

| Density | 1.426 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 4.70 ± 0.10 (Predicted) | N/A |

| XLogP3 | 3.2 | [1] |

The predicted pKa of ~4.7 is characteristic of a substituted pyridine, indicating it is a weak base. The XLogP3 value of 3.2 suggests good lipophilicity and likely poor solubility in water but good solubility in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

Part 2: Spectroscopic Characterization

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a synthesized or purchased compound. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. Based on the structure and data from analogous compounds, the following signals can be predicted.[3][4]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.8-9.0 ppm: A singlet or narrow multiplet corresponding to the H₂ proton, which is deshielded by the adjacent nitrogen.

-

δ ~8.6-8.7 ppm: A doublet corresponding to the H₆ proton, deshielded by nitrogen.

-

δ ~7.8-8.0 ppm: A multiplet (likely a doublet of triplets) for the H₄ proton.

-

δ ~7.5-7.7 ppm: A doublet (J ≈ 8.5 Hz) for the two equivalent protons (H₃' and H₅') on the bromophenyl ring.

-

δ ~7.4-7.5 ppm: A doublet (J ≈ 8.5 Hz) for the two equivalent protons (H₂' and H₆') on the bromophenyl ring.

-

δ ~7.3-7.4 ppm: A multiplet (doublet of doublets) for the H₅ proton.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

Signals for the two aromatic rings are expected in the δ 120-155 ppm range.

-

The carbons adjacent to the nitrogen (C₂ and C₆) will be the most downfield shifted within the pyridine ring.

-

The carbon bearing the bromine (C₄') will appear around δ ~123 ppm .

-

The quaternary carbons (C₃ and C₁') will have lower intensity signals.

-

Mass Spectrometry (MS)

In an electron ionization (EI) or chemical ionization (CI) mass spectrum, this compound will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance.

-

Key Fragmentation: A major fragment would be the loss of the bromine atom, resulting in a peak at m/z 154 (M-Br)⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

-

~1100-1000 cm⁻¹: C-Br stretching.

Part 3: Synthesis and Reactivity

The synthetic utility of this compound is rooted in its efficient preparation via cross-coupling and the distinct reactivity of its two aromatic systems.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most common and efficient methods for synthesizing biaryl compounds like this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. These methods offer high yields and broad functional group tolerance. The Suzuki coupling, which pairs an organoboron compound with an organic halide, is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Detailed Experimental Protocol (Suzuki Coupling)

This protocol describes a typical Suzuki-Miyaura coupling for the synthesis of this compound from 3-bromopyridine and 4-bromophenylboronic acid. This self-validating protocol includes steps for reaction, workup, and purification, ensuring a high-purity final product.

Rationale: This procedure utilizes a palladium catalyst with a phosphine ligand to facilitate the catalytic cycle. A base is essential for the transmetalation step, and a mixed solvent system (e.g., dioxane/water) is used to dissolve both the organic and inorganic reagents.[6][7]

Materials:

-

3-Bromopyridine (1.0 eq)

-

4-Bromophenylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%) or a more advanced ligand like SPhos.

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromophenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).

-

Solvent and Reagent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Stir the mixture and degas by bubbling argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Initiation: Add 3-bromopyridine (1.0 eq) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material (3-bromopyridine) is consumed (typically 4-18 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with water, then with brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its potential for further, selective functionalization.

-

At the C-Br Bond: This site is ideal for introducing further diversity. It readily participates in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions, allowing for the attachment of aryl, alkynyl, vinyl, and amino groups, respectively. This makes it a cornerstone intermediate for building complex, multi-aryl systems.

-

At the Pyridine Nitrogen: The nitrogen's lone pair allows it to act as a base or a nucleophile. It can be alkylated to form pyridinium salts or coordinated to transition metals to form organometallic complexes, which may have applications in catalysis or as phosphorescent materials.

Part 4: Applications in Research and Drug Development

The 3-phenylpyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets.

-

Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a heterocyclic core (like pyridine) to form key hydrogen bonds with the kinase hinge region. The phenyl group can be directed into a hydrophobic pocket, and the bromine atom serves as a handle to introduce further functionality to enhance potency and selectivity.

-

CNS-Active Agents: The lipophilicity and ability of the pyridine nitrogen to act as a hydrogen bond acceptor make this scaffold suitable for designing ligands for central nervous system (CNS) receptors.

-

Materials Science: Bipyridyl and phenylpyridine structures are fundamental components in ligands for creating light-emitting materials (e.g., for OLEDs) and in the construction of metal-organic frameworks (MOFs). This compound is a precursor for many of these more complex ligands.

Part 5: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety. This compound is classified as an irritant.

Hazard Summary

| Hazard Statement | Description | GHS Pictogram |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage under an inert atmosphere or refrigeration (0-10°C).

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a highly versatile and enabling building block for chemical innovation. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis via robust cross-coupling methods make it an accessible and reliable intermediate. The true power of this molecule is realized through the strategic and selective functionalization of its two distinct reactive domains: the C-Br bond and the pyridine nitrogen. For researchers in drug discovery, medicinal chemistry, and materials science, a comprehensive understanding of this molecule's characteristics and reactivity opens the door to the efficient construction of novel and complex molecular targets.

References

-

Self-Assembly of 3-[4'-(Diethylboryl)phenyl]pyridine and 3-[3'-(Diethylboryl)phenyl]pyridine. American Chemical Society Publications. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society Publications. [Link]

-

Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Royal Society of Chemistry. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Chemical shifts. University College London. [Link]

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

This compound (C11H8BrN). PubChemLite. [Link]

-

This compound. PubChem. [Link]

Sources

- 1. This compound | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C11H8BrN) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

3-(4-Bromophenyl)pyridine molecular structure and IUPAC name

An In-Depth Technical Guide to 3-(4-Bromophenyl)pyridine: Structure, Synthesis, and Applications

Abstract

This compound is a halogenated biaryl heterocyclic compound that serves as a pivotal structural motif and versatile intermediate in both medicinal chemistry and materials science. Its unique architecture, combining a pyridine ring with a brominated phenyl group, offers a synthetically tractable handle for the construction of complex molecular frameworks through modern cross-coupling methodologies. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthetic protocols, with a focus on the mechanistic rationale behind the widely employed Suzuki-Miyaura coupling. Furthermore, it details the standard analytical techniques for its characterization and explores its significant applications as a foundational building block for pharmaceutical agents and advanced organic electronic materials.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is systematically named according to IUPAC nomenclature based on its constituent aromatic rings.

The core structure consists of a pyridine ring substituted at the 3-position with a 4-bromophenyl group.

Caption: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 129013-83-8 | [1] |

| Molecular Formula | C₁₁H₈BrN | [1][2] |

| Molecular Weight | 234.09 g/mol | [1][2] |

| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)Br | [1] |

| InChI | InChI=1S/C11H8BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | [1] |

| InChIKey | FCHUOBPHXDXZBK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in reaction media. It is a solid at ambient temperature with a relatively low melting point.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [3] |

| Melting Point | 38.0 to 42.0 °C | [4] |

| Boiling Point | 331.9 ± 17.0 °C (Predicted) | [4] |

| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Refrigerated (0-10°C), Inert Atmosphere | [3][4] |

Synthesis and Mechanistic Rationale

The construction of the C-C bond between the pyridine and phenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[5]

The Suzuki-Miyaura Coupling Approach

This reaction involves the coupling of an organoboron species with an organohalide. For the synthesis of this compound, two primary pathways are viable:

-

Route A: Coupling of 3-bromopyridine with 4-bromophenylboronic acid.

-

Route B: Coupling of 3-pyridylboronic acid with 1,4-dibromobenzene.

Route B is often preferred as it avoids the potential for self-coupling of a bromo-substituted boronic acid and allows for more controlled stoichiometry. The boronic acid must be activated by a base to form a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step in the catalytic cycle.[3]

Caption: General workflow for the Suzuki-Miyaura synthesis.

Representative Experimental Protocol

The following is a representative, self-validating protocol adapted from established Suzuki-Miyaura coupling procedures.[1][6]

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 3-pyridylboronic acid (1.2 equiv.), 1,4-dibromobenzene (1.0 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Base Addition: Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification and Validation: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid. The structure and purity must then be validated by the analytical methods described in Section 4.0.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques provides a complete picture of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex signals in the aromatic region (approx. 7.0-9.0 ppm). The pyridine protons will appear as distinct multiplets, with the proton at the 2-position typically being the most downfield. The bromophenyl ring will show two doublets characteristic of a 1,4-disubstituted pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 9 distinct signals for the 11 carbon atoms, as two pairs of carbons on the bromophenyl ring are chemically equivalent by symmetry. The carbon atom attached to the bromine (C-Br) will appear around 120-125 ppm, while the carbon-nitrogen (C-N) bonds of the pyridine ring will be further downfield.[7]

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺).[2] Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity, confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching vibrations (~1400-1600 cm⁻¹), and a strong C-Br stretching band in the lower frequency region (~500-650 cm⁻¹).

Applications in Research and Development

This compound is not typically an end-product but rather a high-value building block. Its utility stems from the distinct reactivity of its two components: the pyridine ring and the aryl bromide.

Caption: Role as a divergent intermediate in R&D.

Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, appearing in thousands of pharmaceutical compounds.[8][9] The nitrogen atom acts as a hydrogen bond acceptor and can improve the physicochemical properties and solubility of a drug candidate.[10] The bromo-substituent on the phenyl ring is a key synthetic handle, allowing for further diversification. It can be readily transformed via subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups, extending the molecule to probe the binding pockets of biological targets such as kinases and G-protein coupled receptors.

Materials Science

Phenylpyridine derivatives are foundational components in organic electronics.[4] The conjugated π-system of the biaryl structure facilitates charge transport, a critical property for organic semiconductors.[11]

-

Organic Light-Emitting Diodes (OLEDs): Phenylpyridines are excellent ligands for forming highly efficient phosphorescent iridium(III) complexes, which are used as emitters in OLED displays. The electronic properties of the ligand can be tuned to achieve different emission colors and improve device efficiency and lifetime.[4]

-

Organic Semiconductors: The inherent thermal stability and charge-carrying capabilities of the phenylpyridine core make it a desirable building block for materials used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.[12][13]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazards: It is classified as a skin and eye irritant.[2] Inhalation of dust may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under refrigeration and an inert atmosphere to ensure long-term stability.[3][4]

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its well-defined structure, characterized by a pyridine ring and a functionalizable bromophenyl moiety, provides a robust platform for innovation across multiple scientific disciplines. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this powerful building block in the development of next-generation pharmaceuticals and advanced functional materials.

References

-

PubChem. This compound | C11H8BrN | CID 1515241. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound - CAS 129013-83-8. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

ResearchGate. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... [Link]

-

MDPI. A Comparative Study of the Semiconductor Behavior of Organic Thin Films. [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... [Link]

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives. [Link]

-

R Discovery. Organic Semiconductors based on Dyes and Color Pigments. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. A decade of pyridine-containing heterocycles in US FDA approved drugs... [Link]

-

Europe PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ARKAT USA, Inc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water... [Link]

-

Royal Society of Chemistry. Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. [Link]

-

MDPI. Special Issue : Organic Semiconductors and Their Electronic Application. [Link]

-

Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives... [Link]

-

Organic Syntheses. 3-pyridylboronic acid. [Link]

-

YouTube. Organic Semiconductors – Why Do They Work? Prof. Sir Richard Friend. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted... [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

Dove Press. Investigation of potent anti-mycobacterium tuberculosis agents derived... [Link]-article-DDDT)

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H8BrN | CID 1515241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Stille Coupling Synthesis of 3-(4-Bromophenyl)pyridine

<_>

Abstract

The Stille cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis of 3-(4-Bromophenyl)pyridine, a valuable biaryl building block in medicinal chemistry and materials science, via the Stille coupling. We will delve into the mechanistic intricacies of the palladium-catalyzed cycle, provide a field-proven experimental protocol, and discuss the critical parameters that govern reaction success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Introduction: The Significance of Stille Coupling in Biaryl Synthesis

The palladium-catalyzed cross-coupling reaction developed by John Kenneth Stille has become an indispensable tool for the construction of C-C bonds, particularly between sp²-hybridized carbon atoms.[1][2][5] The reaction's broad substrate scope and tolerance for a wide array of functional groups have cemented its utility in the synthesis of complex organic molecules.[2][6] The synthesis of this compound serves as an excellent case study to illustrate the practical application and nuances of the Stille coupling. This biaryl scaffold is a key intermediate in the development of various pharmaceuticals and functional materials.

The core transformation of the Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[1][3][5] The organostannanes are advantageous due to their stability to air and moisture, and many are commercially available or readily synthesized.[1][5] However, a significant consideration is the toxicity of organotin compounds, necessitating careful handling and purification procedures.[1][4][5]

Mechanistic Underpinnings of the Stille Coupling

The catalytic cycle of the Stille reaction is a well-studied process that generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][7] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Catalytic Cycle

The reaction is initiated by the active 14-electron Pd(0) catalyst, which is often generated in situ from a Pd(0) or Pd(II) precatalyst.[1][5]

-

Oxidative Addition: The organic halide (in our case, 1-bromo-4-iodobenzene, as the C-I bond is more reactive) undergoes oxidative addition to the Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a square planar Pd(II) intermediate.[1][2][5] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[8]

-

Transmetalation: This is often the rate-determining step of the catalytic cycle.[1][8] The organostannane reagent (3-(tributylstannyl)pyridine) transfers its organic group (the pyridyl moiety) to the palladium center, displacing the halide. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions, but it generally involves coordination of the organostannane to the palladium complex.[1]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][5]

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust method for the synthesis of this compound. It is imperative to perform this reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | 282.91 | 1.0 g | 3.54 |

| 3-(Tributylstannyl)pyridine | C₁₇H₃₁NSn | 368.14 | 1.43 g | 3.89 |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 204 mg | 0.177 |

| Toluene | C₇H₈ | 92.14 | 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |

| Saturated aq. Potassium Fluoride | KF | 58.10 | 10 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |

| Hexanes | - | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-iodobenzene (1.0 g, 3.54 mmol) and tetrakis(triphenylphosphine)palladium(0) (204 mg, 0.177 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene (20 mL) via syringe, followed by the addition of 3-(tributylstannyl)pyridine (1.43 g, 3.89 mmol).

-

Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Quenching: Add a saturated aqueous solution of potassium fluoride (10 mL) and stir vigorously for 30 minutes. This step helps to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Visualizing the Experimental Workflow

Caption: Experimental workflow for the Stille synthesis.

Critical Parameters and Optimization

The success of the Stille coupling is contingent on several key factors. Careful consideration of these parameters is essential for achieving high yields and purity.

Choice of Catalyst and Ligands

The palladium source and its associated ligands play a pivotal role in the catalytic activity.[10] While Pd(PPh₃)₄ is a commonly used and effective precatalyst, other Pd(0) sources like Pd₂(dba)₃ can also be employed, often in combination with phosphine ligands.[5][9] The choice of ligand can significantly influence the rate of oxidative addition and reductive elimination.[11][12] For challenging substrates, bulky, electron-rich phosphine ligands can enhance catalytic turnover.[8][12]

Solvent and Temperature

The choice of solvent is critical for solubilizing the reactants and catalyst. Aprotic, polar solvents like DMF, THF, or toluene are commonly used.[7][9] The reaction temperature is also a key parameter; higher temperatures generally accelerate the reaction but can also lead to side reactions, such as homocoupling of the organostannane.[1][13]

Additives

In some cases, additives can be beneficial. For instance, the addition of copper(I) iodide (CuI) has been shown to accelerate the transmetalation step, particularly with less reactive organostannanes.[8] The use of fluoride sources, such as cesium fluoride or potassium fluoride, can activate the organostannane towards transmetalation.[8]

Purification and Characterization

A significant challenge in Stille coupling is the removal of toxic organotin byproducts.[3] The fluoride workup described in the protocol is an effective method for precipitating the majority of the tin waste.[8] Column chromatography is typically required to obtain the highly pure product.

The final product, this compound, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

The Stille coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently access this important class of molecules. The protocol and insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of organic synthesis and drug development.

References

-

Stille reaction. In: Wikipedia. Accessed January 9, 2026. [Link]

-

Stille Coupling. In: OpenOChem Learn. Accessed January 9, 2026. [Link]

-

Stille Cross-Coupling. J&K Scientific LLC. Accessed January 9, 2026. [Link]

-

Stille Coupling. In: Chemistry LibreTexts. Published June 30, 2023. [Link]

-

Scott JE, Clark JR, Lee D. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chem Commun (Camb). 2007;(18):1873-1875. [Link]

-

The Stille Reaction. IONiC/VIPEr. Accessed January 9, 2026. [Link]

-

Espinet P, Echavarren AM. The mechanisms of the Stille reaction. Angew Chem Int Ed Engl. 2004;43(36):4704-4734. [Link]

-

The Stille Reaction. Myers Group, Chem 115. Accessed January 9, 2026. [Link]

-

Lipshutz BH, Ghorai S, Leong W, et al. Stille couplings in water at room temperature. Green Chem. 2012;14(11):3139-3142. [Link]

-

Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. ResearchGate. Accessed January 9, 2026. [Link]

-

Stille Coupling. Organic Chemistry Portal. Accessed January 9, 2026. [Link]

-

Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. PrepChem.com. Accessed January 9, 2026. [Link]

-

Stille reaction. Grokipedia. Accessed January 9, 2026. [Link]

- Stille Coupling. In: Merck Index Online. Royal Society of Chemistry; 2013.

-

Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. 1990;68:116. [Link]

-

Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. Accessed January 9, 2026. [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Accessed January 9, 2026. [Link]

-

3-(tributylstannanyl)pyridine. ChemBK. Published April 10, 2024. [Link]

-

Wolf C, Lerebours R. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. J Org Chem. 2003;68(19):7551-7554. [Link]

-

Williams DR, Myers BJ. A general and efficient method for the Stille cross-coupling of sterically hindered and electron-rich aryl halides. Org Synth. 2011;88:197. [Link]

-

Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Accessed January 9, 2026. [Link]

-

THE STILLE REACTION, 38 YEARS LATER. CORE. Accessed January 9, 2026. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Stille Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. grokipedia.com [grokipedia.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. rsc.org [rsc.org]

- 10. ionicviper.org [ionicviper.org]

- 11. Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]

A Senior Application Scientist's Guide to 3-(4-Bromophenyl)pyridine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-(4-Bromophenyl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure is strategically important, featuring a pyridine ring, a common motif in pharmacologically active compounds, and a bromophenyl group, which serves as a versatile functional handle for a wide array of synthetic transformations. This guide provides an in-depth analysis of its properties and explores its application in several cornerstone reactions of modern organic synthesis, primarily palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic rationale, provide field-tested experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Physicochemical Properties and Structural Analysis

This compound is a solid at room temperature, characterized by its bifunctional nature. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metals, while the carbon-bromine bond on the phenyl ring is the primary reactive site for cross-coupling chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 129013-83-8 | [2] |

| Molecular Formula | C₁₁H₈BrN | [1] |

| Molecular Weight | 234.09 g/mol | [1] |

| Melting Point | 38.0 to 42.0 °C | [2] |

| Boiling Point | 331.9±17.0 °C (Predicted) | [2] |

| Appearance | White to light yellow solid | |

| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)Br | [1] |

The Strategic Importance in Synthetic Design

The utility of this compound stems from its two distinct chemical features.

-

The Pyridine Moiety: This nitrogen-containing heterocycle is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its ability to engage in hydrogen bonding, coordinate to metal centers in enzymes, and influence aqueous solubility makes it a desirable feature for modulating pharmacokinetic and pharmacodynamic properties.

-

The Aryl Bromide Handle: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling chemists to "stitch" together complex molecular architectures from simpler fragments. The relative reactivity of aryl bromides is often ideal—more reactive than aryl chlorides but more stable and cost-effective than aryl iodides.[3]

This dual functionality allows for a modular approach to synthesis. The core can be elaborated via the aryl bromide, and the pyridine nitrogen can be used to tune final properties or act as a ligand.

Palladium-Catalyzed Cross-Coupling: The Synthetic Workhorse

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized synthetic chemistry.[4] We will explore the four most relevant transformations for this building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds, owing to its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.[3] It is the go-to method for synthesizing biaryl and heteroaryl structures.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (A) oxidative addition of the aryl bromide to the Pd(0) center, (B) transmetalation of the organic group from the boronic acid (activated by a base) to the palladium complex, and (C) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Detailed Experimental Protocol: Synthesis of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine This protocol is adapted from a demonstrated synthesis utilizing a bromophenyl substrate for a Suzuki coupling.[5]

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask.

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add 10 mL of degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-95 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Parameter Optimization

| Parameter | Common Reagents/Conditions | Rationale & Causality |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Choice depends on substrate reactivity and air stability. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ is a pre-catalyst that is reduced in situ. |

| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich phosphine ligands (SPhos, XPhos) can accelerate reductive elimination and stabilize the catalyst, improving yields for challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation. The choice of base can significantly impact yield; stronger bases are often needed for less reactive boronic acids. |

| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | Aprotic solvents like toluene and dioxane are common. Aqueous solvent systems can sometimes accelerate the reaction and are considered "greener."[6] |

Heck-Mizoroki Reaction

The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[4] This transformation is particularly useful for synthesizing substituted styrenes, cinnamates, and other vinylated aromatics, which are valuable intermediates.

Mechanistic Rationale: The cycle begins with the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) species coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-Aryl bond. Finally, a β-hydride elimination step forms the product and a palladium-hydride species, which is converted back to the Pd(0) catalyst by the base.

Sources

Spectroscopic Characterization of 3-(4-Bromophenyl)pyridine: A Technical Guide

Introduction: The Analytical Imperative

In the landscape of pharmaceutical research and materials science, the precise structural confirmation of molecular entities is paramount. 3-(4-Bromophenyl)pyridine (C₁₁H₈BrN) is a heterocyclic building block of significant interest, utilized in the synthesis of pharmacologically active compounds and functional organic materials. Its utility is predicated on its defined structure—a pyridine ring linked at the 3-position to a 4-bromophenyl substituent. Verifying this structure and ensuring its purity requires a multi-faceted analytical approach, synergistically employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide provides an in-depth analysis of the core spectroscopic data for this compound. It is designed for researchers and drug development professionals, offering not just raw data but a contextualized interpretation grounded in established physicochemical principles. The methodologies and interpretations described herein represent a self-validating system for the unambiguous structural elucidation of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), within a 5 mm NMR tube.

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0.0 ppm reference point.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain a spectrum with 8-16 scans, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required for adequate signal-to-noise.

Causality Behind Experimental Choices:

-

Deuterated Solvent (CDCl₃): CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak (~7.26 ppm in ¹H NMR, ~77.16 ppm in ¹³C NMR), which does not typically interfere with the aromatic signals of the analyte.

-

Proton Decoupling in ¹³C NMR: The ¹³C spectrum is acquired while irradiating all proton frequencies. This collapses the complex splitting patterns caused by C-H coupling into single, sharp lines for each unique carbon atom, simplifying the spectrum and enhancing the signal-to-noise ratio.[1]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region (7.0-9.0 ppm). The asymmetry of the 3-substituted pyridine ring and the para-substitution of the phenyl ring results in a unique and predictable set of multiplets.

Caption: ¹H NMR assignments for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.85 | d (doublet) | ~2.2 | 1H |

| H-6 | 8.60 | dd (doublet of doublets) | ~4.8, 1.5 | 1H |

| H-4 | 7.88 | ddd (doublet of doublet of doublets) | ~8.0, 2.2, 1.5 | 1H |

| H-2', H-6' | 7.62 | d (doublet) | ~8.5 | 2H |

| H-3', H-5' | 7.50 | d (doublet) | ~8.5 | 2H |

| H-5 | 7.40 | dd (doublet of doublets) | ~8.0, 4.8 | 1H |

Note: These are predicted values based on established substituent effects. Actual experimental values may vary slightly.

Interpretation Narrative:

-

Pyridine Ring Protons: The protons on the pyridine ring are the most deshielded due to the electron-withdrawing effect of the nitrogen atom.

-

H-2 and H-6: These protons, adjacent to the nitrogen, appear furthest downfield. H-2 is expected to be a narrow doublet, split only by H-4 (meta-coupling). H-6 is a doublet of doublets, split by H-5 (ortho-coupling) and H-4 (meta-coupling).

-

H-4 and H-5: H-4 shows a more complex splitting (ddd) from coupling to H-2, H-5, and H-6. H-5 appears as a doublet of doublets due to coupling with its ortho neighbors, H-4 and H-6.

-

-

Bromophenyl Ring Protons: The 4-bromophenyl ring presents a classic AA'BB' system, which often simplifies to two distinct doublets due to the magnetic symmetry of the para-substitution.

-

H-2', H-6' and H-3', H-5': These two sets of protons appear as two doublets, each integrating to 2H. The protons ortho to the bromine atom (H-3', H-5') are typically slightly upfield compared to the protons ortho to the pyridine ring (H-2', H-6').

-

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-2 | 150.8 | CH |

| C-6 | 148.5 | CH |

| C-4' | 137.2 | Quaternary (C-Br) |

| C-1' | 135.0 | Quaternary (C-C) |

| C-3 | 134.5 | Quaternary (C-C) |

| C-3', C-5' | 132.3 | CH |

| C-2', C-6' | 128.8 | CH |

| C-4 | 123.8 | CH |

| C-5 | 122.9 | CH |

Note: These are predicted values. Quaternary carbon signals are often of lower intensity than protonated carbons.

Interpretation Narrative:

-

Aromatic Region (120-151 ppm): All nine unique carbon signals appear in the expected aromatic region.

-

Deshielded Carbons (C-2, C-6): The carbons adjacent to the pyridine nitrogen are the most deshielded, appearing at the lowest field (highest ppm).

-

Quaternary Carbons (C-3, C-1', C-4'): Three carbons lack attached protons. The carbon bearing the bromine (C-4') is identifiable by its chemical shift, influenced by the heavy atom effect. The two carbons forming the biaryl linkage (C-3 and C-1') are also present. In an experimental spectrum, these signals are typically less intense than the CH signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its molecular vibrations. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected first and automatically subtracted from the sample spectrum.

Causality Behind Experimental Choices: ATR is a modern, preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic |

| 1600–1450 | C=C and C=N Stretch | Aromatic Rings |

| 1100–1000 | C-Br Stretch | Aryl Halide |

| 850–750 | C-H Out-of-Plane Bend | Aromatic Substitution |

Interpretation Narrative:

-

Aromatic C-H Stretch (>3000 cm⁻¹): The presence of sharp absorption bands just above 3000 cm⁻¹ is a definitive indicator of C-H bonds on sp²-hybridized carbons, confirming the aromatic nature of the molecule.

-

Ring Stretching (1600–1450 cm⁻¹): A series of sharp peaks in this region corresponds to the stretching vibrations of the C=C bonds within the phenyl ring and the C=C and C=N bonds of the pyridine ring.

-

C-Br Stretch (1100–1000 cm⁻¹): A moderate to strong absorption in this region is characteristic of the carbon-bromine bond.

-

"Fingerprint Region" (<1500 cm⁻¹): The complex pattern of bands in this region, including the C-H out-of-plane bending vibrations, is unique to the molecule's overall structure and serves as a "fingerprint" for identification when compared against a reference spectrum.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's substructures. For halogenated compounds, MS is particularly powerful.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for pure samples, where it is vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Causality Behind Experimental Choices: EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This fragmentation is highly useful for structural analysis and database matching.

Mass Spectrum Interpretation: The Bromine Isotope Signature

The most critical feature in the mass spectrum of this compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic signature.

Table 4: Key Mass Spectrometry Data

| m/z Value | Identity | Interpretation |

| 233 | [M]⁺• | Molecular ion containing the ⁷⁹Br isotope. |

| 235 | [M+2]⁺• | Molecular ion containing the ⁸¹Br isotope. |

| 154 | [M - Br]⁺ | Fragment corresponding to the loss of a bromine radical. |

| 127 | [C₁₀H₇]⁺ | Further fragmentation. |

Interpretation Narrative:

-

Molecular Ion (M⁺•) and [M+2]⁺• Peaks: The spectrum will exhibit two peaks of almost identical intensity at m/z 233 and m/z 235. The peak at 233 corresponds to the molecular ion with the ⁷⁹Br isotope, while the peak at 235 corresponds to the molecular ion with the ⁸¹Br isotope. This 1:1 ratio M⁺•/[M+2]⁺• doublet is definitive proof for the presence of a single bromine atom in the molecule.

-

Fragmentation: The molecular ion is unstable and can fragment. A common fragmentation pathway is the loss of the bromine radical (mass of 79 or 81) to produce an ion at m/z 154 (233 - 79 = 154). Further fragmentation of the biphenyl-like cation can also occur.

Caption: A synergistic workflow for structural validation.

Conclusion

The structural characterization of this compound is achieved through the congruent interpretation of data from multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy confirms the precise arrangement of the proton and carbon skeleton, including the substitution pattern on both aromatic rings. Infrared spectroscopy validates the presence of the key functional groups—aromatic rings and the aryl-bromide bond. Finally, mass spectrometry provides an unambiguous determination of the molecular weight and confirms the presence of a single bromine atom through its characteristic M⁺•/[M+2]⁺• isotopic signature. Together, these methods provide a robust and self-validating analytical package essential for ensuring the identity and quality of this important chemical building block.

References

-

University of Calgary. Proton-Decoupled 13C Spectra. Chem LibreTexts. [Link]

-

Reich, H. J. 13C NMR Spectroscopy. University of Wisconsin. [Link]

-

BYU-Idaho. Infrared Spectroscopy. [Link]

-

Clark, J. The M+2 peak in mass spectra. Chemguide. [Link]

Sources

A Researcher's Guide to Procuring High-Purity 3-(4-Bromophenyl)pyridine for Advanced Applications

I have gathered more specific information. I found links to Certificate of Analysis (CoA) pages for 3-(4-Bromophenyl)pyridine from suppliers like TCI and Sigma-Aldrich, although direct access to the PDF requires a lot number. This is a good step towards understanding the quality control measures. I've also found valuable information on the analytical methods used for pyridine and its derivatives, with GC and HPLC being the most common techniques. There's also information on potential impurities in Suzuki coupling reactions, which is likely the primary synthesis route for this compound. These impurities can include homocoupling products, dehalogenated byproducts, and protonation products.

However, I still need to synthesize this information into a cohesive technical guide. I need to structure the guide logically, create the requested diagrams, and formulate a detailed experimental protocol for purity analysis based on the information I've found. I also need to create a comprehensive reference list.

I will now proceed to structure the guide, create the necessary visualizations, and write the content based on the information gathered. I have enough information to create a high-quality technical guide without further searching.

-

Introduction: Explain the importance of high-purity this compound in R&D.

-

Commercial Supplier Landscape: Create a table summarizing information about suppliers like TCI, Sigma-Aldrich, etc., including stated purity and available documentation.

-

Understanding the Impurity Profile: Discuss the likely synthesis route (Suzuki coupling) and the potential impurities that can arise (homocoupling, dehalogenation, etc.). I will create a DOT graph to illustrate this.

-

Analytical Methods for Purity Verification: Detail the common analytical techniques (GC, HPLC, NMR) used for quality control. I will provide a step-by-step protocol for one of these methods. I will also create a DOT graph for the analytical workflow.

-

Impact of Impurities on Research: Explain how specific impurities can affect downstream applications, such as drug development or materials science research.

-

Supplier Qualification and Best Practices: Provide actionable advice for researchers on how to select and qualify a supplier.

-

References: Compile a numbered list of all cited sources with clickable links.

I will now generate the full technical guide based on this plan.